molecular formula C20H23FN4O5 B2652887 Ethyl 4-(4-(ethoxycarbonyl)piperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 922121-75-3

Ethyl 4-(4-(ethoxycarbonyl)piperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2652887
CAS No.: 922121-75-3
M. Wt: 418.425
InChI Key: HKPOCFIKFDMJRI-UHFFFAOYSA-N
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Description

Ethyl 4-(4-(ethoxycarbonyl)piperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a synthetic heterocyclic compound featuring a dihydropyridazine core substituted with a 4-fluorophenyl group, an ethoxycarbonyl-piperazine moiety, and an ethyl ester. The fluorine atom at the para position of the phenyl ring may enhance metabolic stability and lipophilicity, while the piperazine group could influence solubility and binding interactions.

Properties

IUPAC Name

ethyl 4-(4-ethoxycarbonylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O5/c1-3-29-19(27)18-16(23-9-11-24(12-10-23)20(28)30-4-2)13-17(26)25(22-18)15-7-5-14(21)6-8-15/h5-8,13H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPOCFIKFDMJRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)C(=O)OCC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(4-(ethoxycarbonyl)piperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that belongs to the dihydropyridazine class, known for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H24FN3O4, with a molecular weight of approximately 391.39 g/mol. The structure features a dihydropyridazine core with an ethoxycarbonyl group and a fluorophenyl moiety, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may modulate specific enzymatic pathways or receptor activities, influencing physiological responses. For instance, derivatives of this compound have shown potential anti-inflammatory and anticancer effects, although detailed studies elucidating these mechanisms are still emerging.

Biological Activity

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Target/Effect Study Reference
AnticancerModulation of tumor cell growth
Anti-inflammatoryInhibition of inflammatory pathways
AntimicrobialActivity against various bacteria and fungi

Case Studies and Research Findings

Several studies have explored the biological effects of compounds related to this compound:

  • Anticancer Activity : Research has indicated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For example, studies have shown that certain derivatives can induce apoptosis in tumor cells and may work synergistically with established chemotherapeutic agents such as doxorubicin .
  • Antimicrobial Properties : A series of compounds similar in structure were screened for antimicrobial activity against pathogens like Escherichia coli and Staphylococcus aureus. Results demonstrated notable antibacterial effects, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects : Preliminary investigations suggest that the compound may inhibit key inflammatory mediators, indicating its potential use in managing inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

(4S)-2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid (): Structural Differences: Replaces the dihydropyridazine core with a thiazolidine ring and lacks the 4-fluorophenyl group.

(4S)-2-{1-[(R)-2-Amino-2-phenylacetamido]-2-[(1R)-2-{carboxy[(4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl]methylamino}-2-oxo-1-phenylethylamino]-2-oxoethyl}-5,5-dimethylthiazolidine-4-carboxylic acid (): Structural Complexity: Contains multiple peptide-like bonds and carboxy groups, contrasting with the simpler ester and piperazine groups in the target compound. Bioactivity Implications: The peptide-like structure may target protease enzymes, whereas the dihydropyridazine core in the target compound might favor kinase interactions.

Physicochemical and Pharmacokinetic Comparison

Property Target Compound (4S)-2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-thiazolidine
Molecular Weight ~447.45 g/mol ~407.44 g/mol
LogP (Predicted) ~2.5 (moderate lipophilicity) ~1.2 (higher polarity)
Solubility Low aqueous solubility (ester dominance) Moderate (carboxylic acid enhances solubility)
Metabolic Stability High (fluorine reduces oxidation) Moderate (polar groups may increase clearance)

Hypothetical Bioactivity Trends

  • Target Compound : The ethyl ester and fluorophenyl groups suggest improved membrane permeability and target engagement in hydrophobic binding pockets (e.g., kinase ATP sites).
  • Thiazolidine Analogs: Carboxylic acid groups may limit blood-brain barrier penetration but enhance solubility for intravenous formulations.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

Methodological Answer :

  • Synthesis Steps :
    • Core Formation : Construct the dihydropyridazine ring via cyclization reactions using precursors like hydrazine derivatives and β-keto esters .
    • Piperazine Substitution : Introduce the 4-(ethoxycarbonyl)piperazine moiety using coupling agents (e.g., carbonyldiimidazole) in solvents such as toluene or DMF .
    • Esterification : Incorporate the ethyl ester group at position 3 via nucleophilic substitution or ester exchange reactions .
  • Critical Parameters :
    • Temperature: Maintain 80–100°C during cyclization to avoid side products .
    • Solvent Choice: Polar aprotic solvents (DMF, acetonitrile) enhance reaction efficiency for piperazine coupling .
    • Purification: Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the compound with >95% purity .

Q. How can structural elucidation be performed to confirm the compound’s identity?

Methodological Answer :

  • Analytical Techniques :
    • NMR Spectroscopy :
  • 1H NMR : Identify aromatic protons (δ 7.2–8.1 ppm for 4-fluorophenyl), ester groups (δ 1.2–1.4 ppm for ethyl), and piperazine protons (δ 3.0–3.5 ppm) .
  • 13C NMR : Confirm carbonyl carbons (δ 165–175 ppm) and quaternary carbons in the pyridazine ring .
    2. Mass Spectrometry (HRMS) : Verify the molecular ion peak at m/z 459.17 (calculated for C21H23FN4O5) .
    3. IR Spectroscopy : Detect carbonyl stretches (1700–1750 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) .

Advanced Research Questions

Q. How does the compound’s structure influence its biological activity, particularly in enzyme/receptor binding?

Methodological Answer :

  • Structure-Activity Relationship (SAR) :
    • Piperazine Moiety : The 4-(ethoxycarbonyl) group enhances solubility and may interact with hydrophobic pockets in enzymes (e.g., kinases) .
    • 4-Fluorophenyl Group : Fluorine’s electronegativity increases binding affinity to aromatic residues in receptors (e.g., GPCRs) via halogen bonding .
    • Dihydropyridazine Core : The conjugated system may participate in π-π stacking with target proteins .
  • Experimental Validation :
    • Docking Studies : Use software like AutoDock to model interactions with enzymes (e.g., COX-2) .
    • In Vitro Assays : Measure IC50 values against cancer cell lines (e.g., MCF-7) to correlate substituent effects with cytotoxicity .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound class?

Methodological Answer :

  • Data Discrepancy Analysis :
    • Purity Verification : Compare HPLC chromatograms (e.g., C18 column, 254 nm) to rule out impurities affecting bioactivity .
    • Assay Conditions : Standardize protocols (e.g., ATP levels in kinase assays) to minimize variability .
    • Metabolic Stability : Test compound stability in liver microsomes to explain inconsistencies in in vivo vs. in vitro results .
  • Case Example : A 2023 study noted conflicting IC50 values (5 μM vs. 20 μM) for similar pyridazine derivatives, attributed to differences in cell permeability assays .

Q. What computational strategies are effective for predicting the compound’s physicochemical properties?

Methodological Answer :

  • In Silico Tools :
    • LogP Calculation : Use MarvinSketch or Molinspiration to estimate lipophilicity (predicted LogP ≈ 2.1), critical for blood-brain barrier penetration .
    • Solubility Prediction : Employ QSPR models (e.g., ALOGPS) to assess aqueous solubility (~0.05 mg/mL), guiding formulation studies .
    • pKa Estimation : Predict basicity of the piperazine nitrogen (pKa ≈ 7.4) to optimize pH-dependent solubility .
  • Validation : Cross-check predictions with experimental data (e.g., shake-flask method for LogP) .

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